molecular formula C21H29N3O4 B609150 N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide CAS No. 1649450-12-3

N-((3-isopropylisoxazol-5-yl)methyl)-4-methoxy-3-((1-methylpiperidin-4-yl)oxy)benzamide

Cat. No. B609150
CAS RN: 1649450-12-3
M. Wt: 387.48
InChI Key: WBLVOWHFRUAMCP-UHFFFAOYSA-N
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Description

ML-352 is a noncompetitive inhibitor of the presynaptic choline transporter (CHT) with Ki values of 92 and 166 nM for HEK293 cells expressing human CHT and mouse forebrain synaptosomes, respectively. It is selective for CHT over dopamine, norepinephrine, and serotonin transporters in HEK293 cells expressing human transporters when used at a concentration of 5 μM as well as a panel of 68 G protein-coupled receptors, ion channels, and transporters when used at a concentration of 10 μM. ML-352 (5 μM) increases cell surface expression of CHT without affecting total protein levels.
ML352 is a noncompetitive inhibitor of the presynaptic choline transporter.

Scientific Research Applications

  • Antihyperglycemic Agents : A study by Nomura et al. (1999) identified a series of benzamide derivatives, including compounds structurally similar to the one you're inquiring about, as potential antidiabetic agents. Their research indicated that these compounds could be candidate drugs for treating diabetes mellitus (Nomura et al., 1999).

  • Neuroleptic Activity : Iwanami et al. (1981) synthesized and evaluated a range of benzamides, including analogs of the compound , for their neuroleptic activity. They found that certain compounds had significant inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).

  • Supramolecular Gelators : Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives to study their gelation behavior. Their findings highlighted the role of methyl functionality and non-covalent interactions in gelation behavior, which could have implications for the compound (Yadav & Ballabh, 2020).

  • Nematocidal Activity : Liu et al. (2022) discovered that certain oxadiazole derivatives with a thiadiazole amide moiety, structurally related to the specified compound, showed promising nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).

  • Pharmacokinetics and Anti-Fibrosis Drug Potential : Kim et al. (2008) studied a novel ALK5 inhibitor structurally similar to the compound you're interested in. They found it effective in suppressing renal and hepatic fibrosis, indicating potential as an oral anti-fibrotic drug (Kim et al., 2008).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds, including derivatives of benzodifuranyl and benzamides, for their potential as anti-inflammatory and analgesic agents. These findings suggest possible applications for the compound (Abu‐Hashem et al., 2020).

Biochemical Analysis

Biochemical Properties

ML352 plays a significant role in biochemical reactions by inhibiting the high-affinity choline transporter (CHT). This inhibition is noncompetitive, meaning that ML352 binds to a site other than the active site on the transporter, altering its function without directly competing with choline. ML352 has a high affinity for CHT, with a Ki value of 92 nM . At concentrations that fully antagonize CHT in transfected cells and nerve terminal preparations, ML352 exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters, as well as many receptors and ion channels . This specificity makes ML352 a valuable tool for studying the role of CHT in cholinergic signaling.

Cellular Effects

ML352 has significant effects on various types of cells and cellular processes. By inhibiting CHT, ML352 reduces choline uptake in intact cells and synaptosomes, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can impact cell signaling pathways, gene expression, and cellular metabolism. For example, decreased acetylcholine levels can affect neurotransmission, leading to changes in synaptic plasticity and cognitive function . Additionally, ML352’s inhibition of CHT can reduce the apparent density of hemicholinium-3 (HC-3) binding sites in membrane assays, suggesting allosteric transporter interactions .

Molecular Mechanism

The molecular mechanism of ML352 involves its noncompetitive inhibition of the high-affinity choline transporter (CHT). ML352 binds to an allosteric site on CHT, altering its conformation and reducing its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. ML352 does not inhibit acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT), nor does it affect dopamine, serotonin, or norepinephrine transporters . This specificity highlights ML352’s potential as a selective tool for studying cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ML352 can change over time. Pharmacokinetic studies have shown that ML352 has limited in vitro metabolism and significant central nervous system (CNS) penetration . These features predict rapid clearance of the compound. Additionally, ML352 causes an increase in CHT surface expression in hCHT transfected cells . Over time, this increased surface expression may lead to compensatory changes in choline uptake and acetylcholine synthesis, potentially affecting long-term cellular function.

Dosage Effects in Animal Models

The effects of ML352 vary with different dosages in animal models. At concentrations that fully antagonize CHT, ML352 exhibits no inhibition of acetylcholinesterase (AChE) or cholineacetyltransferase (ChAT) and lacks activity at dopamine, serotonin, and norepinephrine transporters The specific dosage thresholds and potential toxic or adverse effects at high doses have not been extensively studied

Metabolic Pathways

ML352 is involved in metabolic pathways related to choline and acetylcholine synthesis. By inhibiting the high-affinity choline transporter (CHT), ML352 reduces choline uptake, leading to decreased acetylcholine synthesis . This reduction in acetylcholine synthesis can affect various metabolic processes, including neurotransmission and synaptic plasticity. Additionally, pharmacokinetic studies have shown that ML352 has limited in vitro metabolism, suggesting that it may be rapidly cleared from the body .

Transport and Distribution

ML352 is transported and distributed within cells and tissues through its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, ML352 alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. ML352 also exhibits significant central nervous system (CNS) penetration, suggesting that it can effectively reach target tissues in the brain .

Subcellular Localization

The subcellular localization of ML352 is primarily associated with its interaction with the high-affinity choline transporter (CHT). By binding to an allosteric site on CHT, ML352 alters the transporter’s conformation and reduces its ability to transport choline . This inhibition leads to decreased choline uptake and subsequent reduction in acetylcholine synthesis. ML352’s effects on CHT localization and function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

properties

IUPAC Name

4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c1-14(2)18-12-17(28-23-18)13-22-21(25)15-5-6-19(26-4)20(11-15)27-16-7-9-24(3)10-8-16/h5-6,11-12,14,16H,7-10,13H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLVOWHFRUAMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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